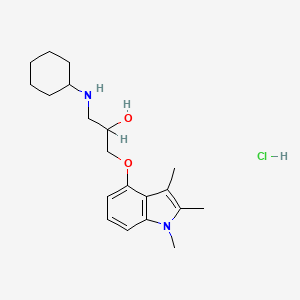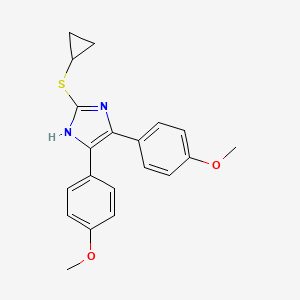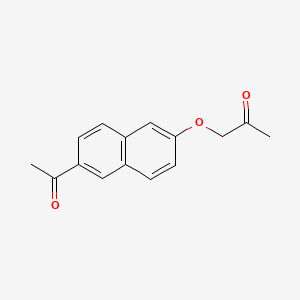![molecular formula C8H10OS B14451363 Thiophene, 2-[(2-propenyloxy)methyl]- CAS No. 79708-31-9](/img/structure/B14451363.png)
Thiophene, 2-[(2-propenyloxy)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiophene, 2-[(2-propenyloxy)methyl]- is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves various condensation reactions. For example, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are common methods used to prepare thiophene derivatives . These reactions typically involve the use of sulfurizing agents such as phosphorus pentasulfide (P4S10) and thioglycolic acid derivatives under basic conditions .
Industrial Production Methods
On an industrial scale, thiophene derivatives can be synthesized through the cyclization of butane, butadiene, or butenes with sulfur . This method is efficient and yields high quantities of the desired product.
化学反应分析
Types of Reactions
Thiophene, 2-[(2-propenyloxy)methyl]- can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, with substitution typically occurring at the C2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .
科学研究应用
Thiophene, 2-[(2-propenyloxy)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of thiophene, 2-[(2-propenyloxy)methyl]- involves its interaction with various molecular targets and pathways. For instance, thiophene derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . The presence of functional groups like carboxylic acids, esters, and amines enhances their ability to interact with these enzymes and exert their biological effects .
相似化合物的比较
Similar Compounds
2-Methylthiophene: A simple thiophene derivative with a methyl group at the C2 position.
Thiophene, 2-methyl-: Another thiophene derivative with a similar structure.
Uniqueness
Thiophene, 2-[(2-propenyloxy)methyl]- is unique due to the presence of the propenyloxy group, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
79708-31-9 |
|---|---|
分子式 |
C8H10OS |
分子量 |
154.23 g/mol |
IUPAC 名称 |
2-(prop-2-enoxymethyl)thiophene |
InChI |
InChI=1S/C8H10OS/c1-2-5-9-7-8-4-3-6-10-8/h2-4,6H,1,5,7H2 |
InChI 键 |
YRZGIPFLJGLYMV-UHFFFAOYSA-N |
规范 SMILES |
C=CCOCC1=CC=CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Anilino-N-[(morpholin-4-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B14451288.png)








![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)



